N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine
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Overview
Description
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes a morpholine ring and a pyrimidine ring
Preparation Methods
The synthesis of N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine typically involves multiple steps. One common synthetic route includes the reaction of N1,N1-dimethylethylenediamine with 2-chloromethyl-5-morpholinopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate enzymatic activities and other biochemical processes. The morpholine and pyrimidine rings play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine can be compared with similar compounds such as:
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has a pyridine ring instead of a morpholine ring, which affects its chemical reactivity and binding properties.
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridine rings, making it a more symmetrical molecule with different coordination chemistry properties.
The uniqueness of this compound lies in its combination of morpholine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23N5O |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H23N5O/c1-17(2)4-3-14-9-12-10-15-13(16-11-12)18-5-7-19-8-6-18/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
PQXMBPYGHHMPQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CN=C(N=C1)N2CCOCC2 |
Origin of Product |
United States |
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